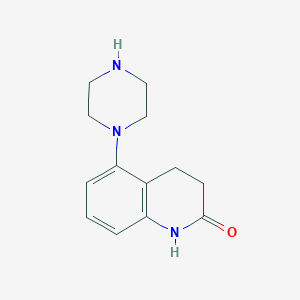

5-Piperazinyl-3,4-dihydrocarbostyril

Description

Properties

Molecular Formula |

C13H17N3O |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

5-piperazin-1-yl-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C13H17N3O/c17-13-5-4-10-11(15-13)2-1-3-12(10)16-8-6-14-7-9-16/h1-3,14H,4-9H2,(H,15,17) |

InChI Key |

SAJOKJMYVGBVJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC=C2)N3CCNCC3 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Cardioselective Beta-Blockers

One of the primary applications of 5-Piperazinyl-3,4-dihydrocarbostyril derivatives is their use as cardioselective beta-blockers. These compounds have been shown to exhibit superior cardioselectivity compared to traditional beta-blockers, making them beneficial for treating cardiac disorders such as angina pectoris, heart arrhythmia, and hypertension. The cardioselective nature minimizes adverse effects in patients with chronic obstructive pulmonary disease (COPD) or bronchial asthma, which are often exacerbated by non-selective beta-blockers .

Antipsychotic Activity

The compound's structural similarity to known antipsychotics suggests potential use in treating psychiatric disorders. Research indicates that derivatives of 3,4-dihydrocarbostyril can act on dopamine receptors, which are crucial in managing conditions like schizophrenia and bipolar disorder. The modulation of these receptors may lead to reduced symptoms with fewer side effects compared to older antipsychotic medications .

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of this compound derivatives. These compounds have demonstrated effectiveness against various bacterial strains, including drug-resistant pathogens. Their mechanism often involves disrupting bacterial cell membranes or inhibiting essential cellular processes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for biological evaluation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies illustrate the efficacy and safety profiles of this compound derivatives:

- Cardiac Health : A study involving animal models demonstrated significant reductions in heart rate and blood pressure with minimal side effects when treated with a specific derivative of this compound .

- Psychiatric Disorders : Clinical trials have shown promising results in reducing psychotic symptoms in patients treated with formulations containing this compound, with a notable decrease in extrapyramidal side effects compared to traditional treatments .

- Bacterial Infections : In vitro studies revealed that certain derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new therapeutic agents against resistant infections .

Summary of Biological Activities

Comparison with Similar Compounds

Core Modifications in the Carbostyril Family

The 3,4-dihydrocarbostyril scaffold is a common pharmacophore. Key structural analogs differ in substituent type and position:

| Compound Name | Substituent Position | Key Substituent | CAS No. | Physicochemical Properties |

|---|---|---|---|---|

| 5-Piperazinyl-3,4-dihydrocarbostyril | 5 | Piperazine | Not Available | High polarity, basic (pKa ~9.5) |

| 6-Hydroxy-3,4-dihydrocarbostyril | 6 | Hydroxyl | Not Available | Polar, acidic (pKa ~10.2) |

| 5-(4-Methylpiperazino)-3,4-dihydrocarbostyril | 5 | 4-Methylpiperazine | Not Available | Moderate lipophilicity (logP ~1.2) |

| 5-Morpholino-3,4-dihydrocarbostyril | 5 | Morpholine | Not Available | Reduced basicity (pKa ~7.8) |

Key Observations :

Heterocyclic Variants Beyond Carbostyril

Compounds like (5-nitroheteroaryl-1,3,4-thiadiazole-2-yl)piperazinyl derivatives share the piperazine motif but differ in core structure. Thiadiazole-based analogs exhibit distinct electronic profiles due to the electron-withdrawing nitro group, which may enhance antileishmanial activity but reduce CNS targeting compared to carbostyrils .

Pharmacological and Physicochemical Insights

QSAR Correlations

Quantitative Structure-Activity Relationship (QSAR) studies highlight critical descriptors for bioactivity:

| Descriptor Type | 5-Piperazinyl Derivative | Thiadiazole-Piperazinyl Analogs | Morpholine Derivatives |

|---|---|---|---|

| Electronic (σ) | Moderate electron-donating | Strong electron-withdrawing | Neutral |

| Topological (TPSA) | 65 Ų | 78 Ų | 58 Ų |

| LogP | 1.0–1.5 | 0.8–1.2 | 0.5–0.9 |

Implications :

- The carbostyril core’s planar structure and moderate TPSA (~65 Ų) favor membrane permeability, whereas thiadiazole derivatives’ higher polarity may limit bioavailability .

- Piperazinyl substitution enhances solubility in acidic environments (e.g., gastric fluid) due to protonation, a trait less pronounced in morpholine analogs .

Preparation Methods

Sequential Reaction with Dichlorophenylpiperazine (DCPP)

In the first approach, dichlorophenylpiperazine (DCPP) reacts with a bifunctional linker, such as 1,4-dichloro-cis-2-butene, to form a quaternary spiro ammonium salt intermediate (Scheme I). This intermediate subsequently undergoes displacement with 7-hydroxydihydrocarbostyril (HCS) to yield 5-piperazinyl-3,4-dihydrocarbostyril. The reaction is conducted in ketonic solvents (e.g., acetone or methyl ethyl ketone) at 50–120°C for 8–24 hours, with alkali metal carbonates or bicarbonates as bases. Metal halide catalysts, particularly alkali bromides or iodides, enhance reaction kinetics by facilitating leaving-group departure.

Direct Coupling with HCS via Linker Intermediates

An alternative sequence involves first functionalizing HCS with the linker before introducing DCPP (Scheme II). This method employs polar aprotic solvents like dimethyl sulfoxide (DMSO) or 1-methyl-2-pyrrolidinone (NMP), which stabilize the intermediate and improve nucleophilicity. Sub-stoichiometric HCS (0.95 equivalents) relative to the spiro ammonium salt minimizes side reactions, achieving purities >95% after filtration and rinsing.

Epoxy and Halopropoxy Intermediate Routes

US4147869A discloses a method leveraging 2,3-epoxypropoxy- or 2-hydroxy-3-halopropoxy-3,4-dihydrocarbostyril intermediates for piperazine incorporation.

Epoxide Ring-Opening with Piperazine

The epoxypropoxy derivative reacts with excess piperazine (3–8 equivalents) in alcoholic solvents (e.g., methanol or ethanol) at 0–70°C. The reaction proceeds via nucleophilic attack at the less hindered carbon of the epoxide, forming a secondary alcohol intermediate that tautomerizes to the final product. Yields depend on solvent polarity, with methanol achieving 85–90% conversion within 14 hours.

Halopropoxy Displacement Mechanisms

For 2-hydroxy-3-chloropropoxy-3,4-dihydrocarbostyril, displacement with piperazine requires elevated temperatures (50–80°C) and inorganic bases like sodium carbonate. Aromatic hydrocarbons (toluene, xylene) or ethers (tetrahydrofuran) serve as inert media, preventing hydrolysis of the chloro intermediate. Molar excesses of piperazine (1.2–1.5 equivalents) ensure complete substitution, with isolated yields reaching 82%.

Catalytic and Process Optimization

Recent advancements emphasize catalytic systems and solvent engineering to enhance efficiency.

Phase-Transfer Catalysis

Example 3 of US20050215791A1 demonstrates the use of sodium dodecyl sulfate (SDS) as a phase-transfer catalyst in acetonitrile. Reacting 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (BBQ) with 1-(2,3-dichlorophenyl)piperazine (DCP) in the presence of SDS (0.17 equivalents) and sodium carbonate (1.8 equivalents) at reflux for 4 hours delivers aripiprazole in 90% yield. The surfactant facilitates interfacial contact between hydrophobic reactants and the aqueous base, accelerating the SN2 displacement.

Solvent and Base Selection

Comparative studies in WO2004099152A1 reveal ketones (acetone, MEK) as optimal solvents for DCPP-based routes, offering balanced polarity and boiling points. In contrast, polar aprotic solvents (NMP, DMF) are preferred for HCS activation due to their high dielectric constants, which stabilize charged intermediates. Alkali carbonates outperform bicarbonates in deprotonation efficiency, particularly in two-step sequences involving quaternary ammonium salts.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for representative methods:

Q & A

Q. How do electronic properties influence the pharmacokinetics of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.